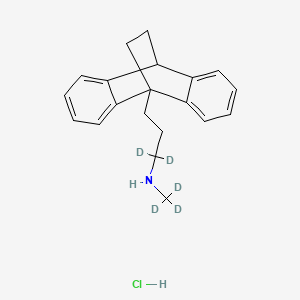
Methocarbamol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methocarbamol-d3 is a deuterium-labeled version of Methocarbamol, a central muscle relaxant. Methocarbamol is known for its ability to block muscular Nav1.4 channels, which are voltage-gated sodium channels. This compound is primarily used in research to study muscle spasms and pain syndromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol involves the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of CO2 and a temperature between 110 and 160 degrees Celsius. This process yields 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone, which is then reacted with gaseous, liquid, or aqueous ammonia to produce Methocarbamol .
Industrial Production Methods
Industrial production of Methocarbamol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure the efficient conversion of reactants to the desired product. The final product is then purified and formulated into various dosage forms for research and therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Methocarbamol-d3 undergoes several types of chemical reactions, including:
Oxidation: Methocarbamol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Methocarbamol into its reduced forms.
Substitution: Methocarbamol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Methocarbamol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Employed in studies of muscle physiology and the effects of muscle relaxants.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and pain syndromes.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes
Mecanismo De Acción
Methocarbamol-d3 exerts its effects primarily through its action on the central nervous system. It acts as a central muscle relaxant by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. This action is thought to prolong the refractory period of muscle fibers, leading to muscle relaxation .
Comparación Con Compuestos Similares
Methocarbamol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Methocarbamol: The non-deuterated version, used for similar applications but without the benefits of deuterium labeling.
Guaifenesin: A related compound with muscle relaxant properties but different pharmacokinetic profiles.
Mephenesin: Another muscle relaxant with a shorter duration of action compared to Methocarbamol
This compound stands out due to its enhanced stability and potential for more accurate tracing in scientific studies.
Propiedades
Número CAS |
1346600-86-9 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3 |
Clave InChI |
GNXFOGHNGIVQEH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
SMILES canónico |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


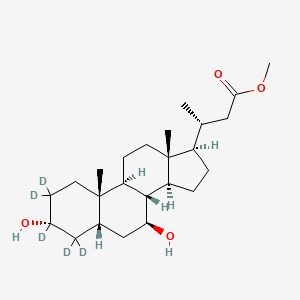

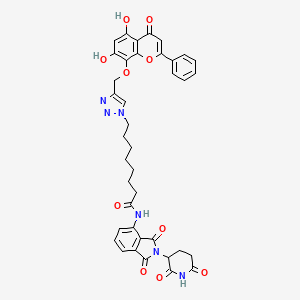
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

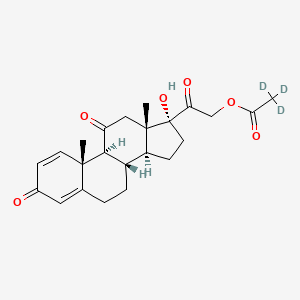
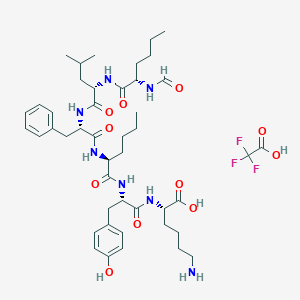
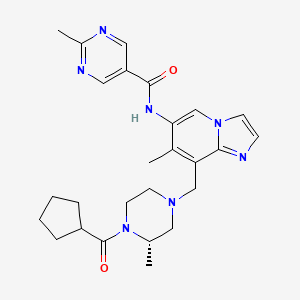
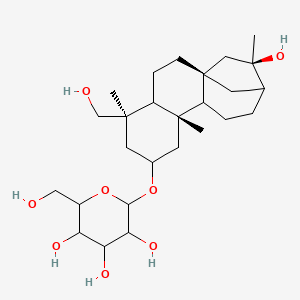
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

